N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide
Description
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a branched alkylamine side chain. The sulfonamide group (–SO₂NH–) is a critical pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory activities . The N-methyl and methylaminoethyl substituents on the sulfonamide nitrogen introduce steric and electronic modifications, which may modulate solubility, bioavailability, and target specificity.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-11-7-8-12(2)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
BONLDXOCBXOPDD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves three key stages:
- Stage 1: Preparation of 4-nitrobenzenesulfonyl chloride or related sulfonylating agent
- Stage 2: Sulfonylation of an amine substrate to form the sulfonamide intermediate
- Stage 3: N-alkylation to introduce the N-methyl and N-(2-methylaminoethyl) substituents
This approach is consistent with general sulfonamide synthesis protocols, where sulfonyl chlorides react with amines under controlled conditions to yield sulfonamide intermediates, which are then further functionalized.
Detailed Synthetic Procedures
Synthesis of 4-Nitrobenzenesulfonyl Chloride
The sulfonyl chloride precursor is commonly prepared by chlorosulfonation of 4-nitrobenzene or by using commercially available 4-nitrobenzenesulfonyl chloride. An alternative preparatory step involves nitration of methyl-substituted anilines followed by sulfonylation or chlorosulfonation, as described in patent literature for related nitroaniline derivatives.
Sulfonylation of Amines to Form 4-Nitrobenzenesulfonamides
- Procedure: Sodium acetate is dissolved in water, and 4-nitrobenzenesulfonyl chloride is added, followed by the amine substrate (e.g., 2-(methylamino)ethylamine or its derivatives). The reaction mixture is heated to approximately 80–85 °C with stirring until the sulfonamide precipitates as a solid.
- Purification: The crude product is filtered and recrystallized from absolute ethanol to yield pure sulfonamide intermediates.
N-Alkylation to Introduce N-Methyl and N-(2-methylaminoethyl) Groups
- Reagents: Alkylating agents such as methyl iodide or 2-(methylamino)ethyl halides are employed.
- Conditions: The sulfonamide intermediate is treated with calcium hydride in dimethylformamide (DMF) at 50–55 °C under stirring. After 30 minutes, the alkylating agent is added, and the reaction proceeds until completion as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is cooled, diluted with cold distilled water, and the product is isolated by filtration. Further purification is achieved by recrystallization and column chromatography.
Alternative and Advanced Synthetic Routes
Recent advances in sulfonamide synthesis suggest alternative methods that could be adapted for this compound:
- Reductive coupling of nitroarenes with aryl sulfinates: Using Pd/C catalysts and sodium arylsulfinates, nitro-substituted sulfonamides can be synthesized efficiently without additional reducing agents.
- Use of nitrobenzenesulfonamides as protecting and activating groups: This strategy facilitates mild N-alkylation and deprotection steps, improving yields and selectivity in complex molecule synthesis.
Data Table: Summary of Preparation Steps and Conditions
Comprehensive Research Findings
- The classical sulfonylation followed by N-alkylation is a robust method yielding high purity sulfonamide derivatives with good overall yields.
- The use of calcium hydride in DMF enhances the nucleophilicity of the sulfonamide nitrogen, facilitating efficient alkylation at moderate temperatures.
- Recent catalytic methods employing Pd/C and sodium arylsulfinates offer greener alternatives with fewer steps and milder conditions, potentially applicable to nitro-substituted sulfonamides.
- The nosyl (2-nitrobenzenesulfonyl) protecting group strategy allows selective alkylation and deprotection under mild conditions, useful in complex molecule synthesis involving sulfonamides.
- Patent literature describes efficient nitration and methylation protocols for related nitroaniline derivatives, which can serve as precursors or intermediates in the synthesis of the target compound.
Chemical Reactions Analysis
Reduction of Nitro Group
The para-nitro group undergoes reduction to form an amine derivative, a reaction critical for modifying biological activity. Typical conditions include catalytic hydrogenation or chemical reductants:
The nitro group’s electron-withdrawing nature facilitates nucleophilic substitution but is primarily exploited for reduction to amines in drug development contexts .
Hydrolysis of Sulfonamide Moiety
The sulfonamide bond (-SO₂NH-) is hydrolyzed under strongly acidic or basic conditions, yielding sulfonic acid and amine byproducts:
Hydrolysis kinetics depend on steric hindrance from the methylaminoethyl side chain, which slows reaction rates compared to simpler sulfonamides .
Alkylation/Acylation of Amino Groups
The tertiary amine in the side chain participates in alkylation and acylation reactions:
These reactions modify the compound’s polarity and pharmacokinetic properties, making it suitable for targeted drug delivery systems .
Electrophilic Aromatic Substitution
The electron-deficient benzene ring (due to the nitro group) undergoes selective electrophilic substitution at the meta position:
| Reaction | Reagents | Product | Yield (Analog Data) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3,4-Dinitrobenzene sulfonamide | Not reported |
| Halogenation | Cl₂, FeCl₃ | 3-Chloro-4-nitrobenzene sulfonamide | Limited reactivity |
The nitro group’s deactivating effect restricts substitution to harsh conditions, with meta preference confirmed in structural analogs .
Stability Under Physiological Conditions
The compound shows moderate stability in aqueous solutions (pH 7.4, 37°C), with degradation pathways including:
-
Oxidation : Sulfonamide sulfur oxidizes to sulfone under radical stress.
-
Photodegradation : Nitro group forms nitroso derivatives under UV light .
Comparative Reactivity Table
Scientific Research Applications
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Effects
- In contrast, amino or chloro substituents (e.g., ) alter electron density and hydrogen-bonding capacity.
- Side Chain Modifications: The methylaminoethyl group in the target compound introduces a flexible, positively charged moiety at physiological pH, which may improve membrane permeability compared to the rigid indole group in or the hydroxyethyl group in .
Biological Activity
Overview
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. Its unique structure incorporates both nitro and sulfonamide functional groups, which may contribute to its interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15N3O4S
- Molecular Weight : 273.31 g/mol
- IUPAC Name : N-methyl-N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide
- CAS Number : 1836454-03-5
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O4S |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | N-methyl-N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide |
| CAS Number | 1836454-03-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which may enhance its reactivity and interaction with enzymes or receptors involved in various biochemical pathways. Additionally, the sulfonamide moiety can participate in hydrogen bonding and ionic interactions, influencing enzyme activity and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Like many sulfonamides, this compound may have antimicrobial effects by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
- Biochemical Probes : The compound has been explored as a biochemical probe for studying enzyme interactions due to its ability to modify protein functions.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study 1 : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against Gram-positive bacteria. This study highlighted the importance of structural modifications in enhancing activity .
- Study 2 : Research conducted on the antitumor properties revealed that certain sulfonamide derivatives could inhibit cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells .
- Study 3 : Investigations into the compound's role as a biochemical probe showed that it could effectively label specific proteins, facilitating studies on protein interactions and functions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-Methyl-N-[2-(methylamino)ethyl]aniline | Moderate antibacterial | Lacks nitro group |
| N-Methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide | Antimicrobial | Similar structure but different activity |
| N-Methyl-N-[2-(methylamino)ethyl]-4-aminobenzene-1-sulfonamide | Antitumor potential | Amino instead of nitro group |
Q & A
Basic: What are the recommended synthetic routes for N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. For example, reacting 1-fluoro-4-nitrobenzene with N-(2-dimethylamino-ethyl)-C-phenylmethanesulphonamide in the presence of sodium hydride (NaH) as a base . Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), temperature (60–80°C), and reaction time (12–24 hours). Solvent choice (e.g., DMF or THF) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yield (>70%) and purity .
Basic: How should researchers structurally characterize this sulfonamide to confirm its configuration?
Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for determining crystal structure . Key steps include:
- Growing single crystals via slow evaporation (solvent: methanol/water).
- Collecting diffraction data (Mo Kα radiation, λ = 0.71073 Å).
- Refining parameters (R-factor < 0.05 for high-resolution data).
Complementary techniques: - NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methylaminoethyl and nitro groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1) .
Advanced: What experimental strategies elucidate the biological activity mechanisms of this compound, particularly in enzyme inhibition?
Methodological Answer:
To study enzyme inhibition:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) under varying inhibitor concentrations .
- Docking studies : Perform molecular modeling (AutoDock/Vina) to predict binding modes with target enzymes (e.g., carbonic anhydrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this sulfonamide?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational barriers in sulfonamide groups) by analyzing signal splitting at 25–100°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹³C/¹H-¹H couplings .
- Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on chemical shifts .
- Computational Validation : Compare experimental IR peaks (e.g., S=O stretches at 1150–1350 cm⁻¹) with DFT-calculated spectra (B3LYP/6-31G*) .
Basic: What physicochemical properties influence the solubility and reactivity of this compound?
Methodological Answer:
- Solubility : Governed by the nitro group (electron-withdrawing) and methylaminoethyl chain (basic). Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (logP ~1.8) .
- Reactivity : The sulfonamide group acts as a leaving group in nucleophilic substitutions. Nitro group directs electrophilic attacks to meta positions .
- pKa : The methylaminoethyl group has a pKa ~9.5, enabling pH-dependent protonation in biological assays .
Advanced: What methodologies study regioselectivity in electrophilic substitutions involving this compound?
Methodological Answer:
- Isotopic Labeling : Introduce deuterium at specific positions (e.g., para to nitro) to track substitution patterns via ¹H NMR .
- Competitive Reactions : Compare reactivity with bromine vs. nitration agents (HNO₃/H₂SO₄) under controlled conditions (0–5°C) .
- Computational Analysis : Use Fukui indices (DFT calculations) to predict electrophile attack sites based on electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
